乌拉尔皂苷B

描述

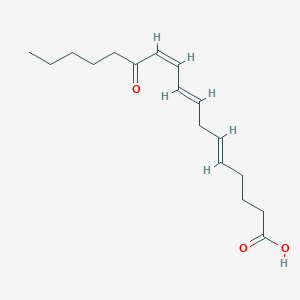

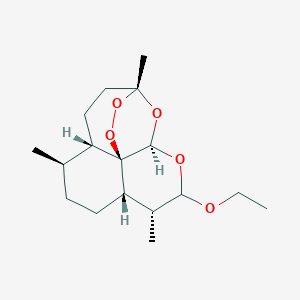

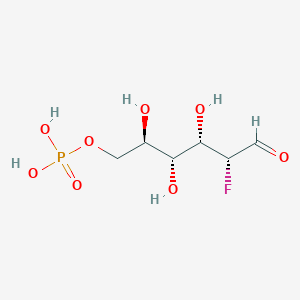

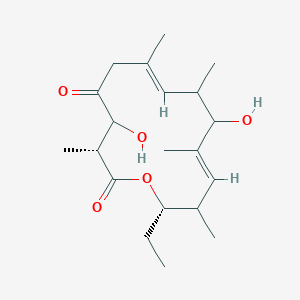

Uralsaponin B belongs to the class of organic compounds known as triterpene saponins . These are glycosylated derivatives of triterpene sapogenins . The molecular formula of Uralsaponin B is C42H62O16 .

Synthesis Analysis

The synthesis of saponins like Uralsaponin B is a complex process. Recent advances in the separation and analysis of saponins have found that ionic liquids and high-performance countercurrent chromatography are the most popular extraction and separation techniques for saponins . The combined chromatography technique is the most widely used method for the analysis of saponins .Molecular Structure Analysis

Uralsaponin B has a molecular formula of C42H62O16, an average mass of 822.932 Da, and a monoisotopic mass of 822.403809 Da . It has 19 defined stereocentres .Physical And Chemical Properties Analysis

Uralsaponin B has a boiling point of 981.8±65.0 °C and a density of 1.43±0.1 g/cm3 .科学研究应用

分离和结构分析:乌拉尔皂苷B是从甘草(Glycyrrhiza uralensis Fisch.)的根中分离出来的。通过化学和光谱分析阐明了其化学结构,确定为一种新的三萜皂苷 (R. Zhang, J. H. Zhang, & M. Wang, 1986)。

抗病毒特性:一项研究发现,包括this compound在内的乌拉尔皂苷对MDCK细胞中的甲型流感病毒A/WSN/33(H1N1)表现出良好的抑制活性。一些化合物还表现出抗HIV活性 (Wei Song et al., 2014)。

在甘草物种鉴别中的作用:this compound被用作区分两种甘草物种(甘草和光果甘草)的标记。这种区分很重要,因为这些物种具有不同的生物活性成分和特性 (W. Liao et al., 2012)。

细胞毒活性:对甘草化学成分的一项研究表明,包括this compound在内的三萜皂苷对多种人类癌细胞系表现出细胞毒活性。这表明在癌症研究中具有潜在应用 (Tao Wei-wei et al., 2013)。

药代动力学研究:this compound被纳入一项狗血浆中三萜皂苷的药代动力学研究。此类研究有助于了解这些化合物的吸收、分布、代谢和排泄 (Wei-wei Tao et al., 2013)。

SARS-CoV-2主要蛋白酶的潜在抑制剂:最近的一项研究表明this compound是SARS-CoV-2主要蛋白酶的潜在抑制剂,表明其与COVID-19治疗相关 (Minh Quan Pham et al., 2020)。

未来方向

To better control the quality of saponins, ensure their biological activity and clinical therapeutic effect, and expand the development and application of saponins, systematic and comprehensive reviews of the separation and analytical methods of saponins are being conducted . This provides the latest valuable insights and references for the analytical methods and continued development and application of saponins .

属性

IUPAC Name |

6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEIFOIQHFNUSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909312 | |

| Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 3-O-hexopyranuronosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

105038-43-5 | |

| Record name | Uralsaponin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105038435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 29-Hydroxy-11,29-dioxoolean-12-en-3-yl 3-O-hexopyranuronosylhexopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uralsaponin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4R)-4-[(1S,3S,5S,7R,8S,9S,10S,13R,14S,17S)-1,3,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B217982.png)